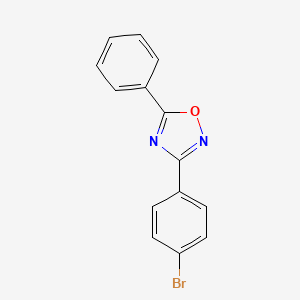

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNCUMZRRDBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424230 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65004-19-5 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, largely due to the versatile reactivity of the bromophenyl moiety and the established biological significance of the 1,2,4-oxadiazole core. We present a robust, two-step synthetic strategy commencing from 4-bromobenzonitrile, proceeding through a key N'-hydroxy-4-bromobenzimidamide (amidoxime) intermediate. Each stage is accompanied by a detailed, step-by-step protocol designed for reproducibility and safety. Furthermore, this guide outlines a complete analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are explained to provide a self-validating framework for researchers, scientists, and drug development professionals.

Section 1: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] It is considered a "privileged scaffold" and often serves as a bioisosteric replacement for amide and ester functional groups. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[2] Derivatives of 1,2,4-oxadiazole have been extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The target molecule, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, is of particular strategic interest. The bromine atom at the para-position of the 3-phenyl ring serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Section 2: A Validated Retrosynthetic Approach

The most reliable and widely adopted strategy for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] atom cyclization approach. This method involves the condensation of an N-hydroxyimidamide (amidoxime) with an activated carboxylic acid derivative. Our retrosynthetic analysis identifies 4-bromobenzamidoxime and benzoyl chloride as the key precursors. The amidoxime itself is readily prepared from the corresponding nitrile, 4-bromobenzonitrile. This multi-step, convergent approach is highly efficient and allows for purification and characterization of the key intermediate, ensuring the integrity of the final product.

Caption: Retrosynthetic analysis of the target oxadiazole.

Section 3: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Part 3.1: Synthesis of N'-hydroxy-4-bromobenzimidamide (Intermediate 1)

This protocol details the conversion of a nitrile to its corresponding amidoxime, a crucial intermediate for oxadiazole synthesis.[3][4]

Materials & Reagents:

-

4-Bromobenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (Na₂CO₃) (1.5 eq)

-

Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (e.g., 10.0 g, 54.9 mmol).

-

Add ethanol (90 mL) and water (30 mL) to the flask and stir to dissolve the nitrile.

-

Add hydroxylamine hydrochloride (e.g., 5.72 g, 82.4 mmol) and sodium carbonate (e.g., 8.73 g, 82.4 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

-

In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The starting nitrile spot should diminish and a more polar product spot should appear.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 300 mL of ice-cold deionized water with stirring. A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Dry the product under vacuum at 40-50 °C to a constant weight. The product, N'-hydroxy-4-bromobenzimidamide, is obtained as a white crystalline solid. Characterize before proceeding.

Part 3.2: Synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (Final Product)

This protocol describes the cyclization of the amidoxime intermediate with an acyl chloride to form the target 1,2,4-oxadiazole.[5]

Materials & Reagents:

-

N'-hydroxy-4-bromobenzimidamide (Intermediate 1 ) (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (dried, as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add N'-hydroxy-4-bromobenzimidamide (e.g., 5.0 g, 23.2 mmol).

-

Add dry pyridine (50 mL) and stir to dissolve the solid. Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (e.g., 2.95 mL, 25.5 mmol) dropwise to the cooled solution over 15 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 80-90 °C and stir for an additional 2-3 hours to drive the cyclization.

-

In-Process Check: Monitor the disappearance of the intermediate O-acylated amidoxime (if visible) and the formation of the less polar oxadiazole product by TLC.

-

Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (100 mL).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole as a white crystalline solid.

Section 4: Mechanistic Insights into Oxadiazole Formation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride proceeds via a well-established two-stage mechanism: O-acylation followed by thermal cyclodehydration.

-

O-Acylation: The more nucleophilic hydroxylamino group of the amidoxime attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward to form the O-acyl amidoxime intermediate.

-

Cyclodehydration: Upon heating, an intramolecular cyclization occurs. The amino nitrogen attacks the carbonyl carbon of the newly formed ester group. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.

Caption: Reaction mechanism for 1,2,4-oxadiazole synthesis.

Section 5: Comprehensive Characterization Workflow

Structural confirmation and purity assessment are paramount. The following analytical techniques provide a self-validating system to confirm the identity of the final product.

Data Presentation: Expected Analytical Results

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.1-8.2 ppm (m, 2H, ortho-H of phenyl), ~8.0 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H), ~7.5-7.6 ppm (m, 3H, meta/para-H of phenyl) |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C5-oxadiazole), ~168 ppm (C3-oxadiazole), ~125-135 ppm (Aromatic carbons), specific quaternary carbon signals.[6][7] |

| FTIR | Wavenumber (cm⁻¹) | ~1615 (C=N stretch), ~1580 (Aromatic C=C stretch), ~1250 (C-O-C stretch), Absence of broad O-H and N-H stretches.[8][9] |

| Mass Spec (EI) | m/z | Molecular Ion [M]⁺ at 300/302, [M+2]⁺ at 302/304. Characteristic ~1:1 ratio for [M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br/⁸¹Br isotopes.[10][11] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum should be clean, showing only signals in the aromatic region (7.0-8.5 ppm). The 4-bromophenyl group will present as a characteristic AA'BB' system, appearing as two distinct doublets due to symmetry. The phenyl group at the C5 position will show more complex multiplets. Integration should confirm a total of 9 aromatic protons.

-

¹³C NMR Spectroscopy: The key signals confirming the heterocycle are the two quaternary carbons of the oxadiazole ring, which appear significantly downfield (~165-175 ppm). The remaining signals will correspond to the carbons of the two phenyl rings.

-

FTIR Spectroscopy: The most critical diagnostic feature is the absence of the broad O-H (~3300 cm⁻¹) and N-H (~3400-3500 cm⁻¹) stretching bands from the amidoxime starting material. The appearance of a strong C=N stretching vibration around 1615 cm⁻¹ is indicative of the oxadiazole ring formation.

-

Mass Spectrometry: This technique provides definitive evidence of the bromine atom's presence. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) being approximately 50:50, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with nearly identical intensities.[12][13] This 1:1 isotopic pattern is a hallmark of a mono-brominated compound.

Section 6: Integrated Synthesis and Validation Workflow

The entire process, from starting materials to a fully validated final product, can be visualized as an integrated workflow. Each characterization step serves as a quality control gate, ensuring the success of the previous step before committing resources to the next.

Caption: Integrated workflow for synthesis and validation.

Section 7: Conclusion and Future Directions

This guide has detailed a reliable and verifiable pathway for the synthesis and characterization of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. The protocols are designed to be robust, and the analytical workflow ensures a high degree of confidence in the final product's identity and purity. The successful synthesis of this molecule provides a valuable platform chemical for drug discovery programs. The presence of the C-Br bond invites further derivatization, enabling the exploration of chemical space around this potent pharmacophore to develop novel therapeutic agents.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Wade, L. (2022). Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

-

Akhtar, T., et al. (2009). 4-Bromothiobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Retrieved from [Link]

-

ResearchGate. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Retrieved from [Link]

-

Al-Hourani, B. J. (2016). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Current Organic Synthesis. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[14][11][12]Oxadiazole,[14][10][11]Triazole, and[14][10][11]Triazolo[4,3-b][14][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Center for Biotechnology Information. Retrieved from [Link]

-

Lima, G. M., et al. (2014). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Sharma, V. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Galyametdinova, I. V., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Center for Biotechnology Information. Retrieved from [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Retrieved from [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijper.org [ijper.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. updatepublishing.com [updatepublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ms isotopes: Br and Cl [employees.csbsju.edu]

- 14. connectsci.au [connectsci.au]

Spectroscopic Curation of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: A Technical Guide

Introduction: The Structural Imperative of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 1,2,4-oxadiazole moiety stands as a "privileged scaffold," a structural framework with a proven affinity for a multitude of biological targets.[1][2] The specific derivative, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, is of particular interest. The presence of the bromophenyl group not only influences the molecule's electronic properties and steric profile but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3] Its applications are noted in the development of novel therapeutics, particularly in oncology.[3]

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. As Senior Application Scientist, the following sections are designed to not only present the expected data but to also provide the underlying scientific rationale for the experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the core heterocyclic structure and the phenyl substituents will be utilized.

Caption: IUPAC numbering for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

I. ¹H NMR Spectroscopy

A. Principle & Rationale

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.[6] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups will shield it, causing an upfield shift. Spin-spin coupling, observed as signal splitting (multiplicity), reveals the number of protons on adjacent carbons.

B. Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.

-

Caption: ¹H NMR Experimental Workflow.

C. Predicted Spectrum & Interpretation

Based on the analysis of structurally similar compounds, such as 3-(4-bromophenyl)-5-phenylisoxazole[7], the following ¹H NMR spectrum is predicted for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.0 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing 1,2,4-oxadiazole ring and are thus deshielded. |

| ~ 7.8 - 7.6 | Doublet | 2H | H-3', H-5' | These protons are ortho to the bromine atom, which is also electron-withdrawing, leading to a downfield shift. |

| ~ 7.6 - 7.4 | Multiplet | 3H | H-3'', H-4'', H-5'' | Protons on the 5-phenyl ring, with the meta and para protons appearing as a complex multiplet. |

| ~ 8.3 - 8.1 | Multiplet | 2H | H-2'', H-6'' | Protons ortho to the oxadiazole ring on the 5-phenyl substituent are expected to be the most deshielded of this ring system. |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific spectrometer used.

II. ¹³C NMR Spectroscopy

A. Principle & Rationale

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[8] Each unique carbon atom gives a distinct signal. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons in aromatic rings and heterocyclic systems typically resonate in the downfield region of the spectrum.

B. Experimental Protocol

The sample preparation and instrumentation are similar to that of ¹H NMR. However, due to the low natural abundance of ¹³C, a greater number of scans are required.

-

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) is often preferred.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 256 to 1024 scans are typically required.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is used to ensure accurate integration, although this is less critical for routine identification.

-

Caption: ¹³C NMR Experimental Workflow.

C. Predicted Spectrum & Interpretation

Based on literature values for substituted 1,2,4-oxadiazoles, the predicted ¹³C NMR chemical shifts are as follows.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 165 | C3 | Carbon of the oxadiazole ring attached to the bromophenyl group. |

| ~ 175 - 170 | C5 | Carbon of the oxadiazole ring attached to the phenyl group. |

| ~ 132 - 128 | C2', C3', C5', C6' | Aromatic carbons of the bromophenyl ring. |

| ~ 128 - 125 | C4' | Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect. |

| ~ 130 - 125 | C1' | Quaternary carbon of the bromophenyl ring attached to the oxadiazole. |

| ~ 135 - 128 | C2'', C3'', C4'', C5'', C6'' | Aromatic carbons of the 5-phenyl ring. |

| ~ 130 - 125 | C1'' | Quaternary carbon of the phenyl ring attached to the oxadiazole. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

A. Principle & Rationale

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar organic molecules. It typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. By inducing fragmentation (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced, which can be pieced together to confirm the molecular structure. A comprehensive review of the mass spectrometric behavior of 1,2,4-oxadiazoles indicates that the heterocyclic ring is prone to characteristic cleavage patterns.

B. Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into an electrospray ionization mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

-

Fragmentation: Acquire a tandem mass spectrum (MS/MS) of the [M+H]⁺ ion to observe its fragmentation pattern.

-

Caption: Mass Spectrometry Experimental Workflow.

C. Predicted Spectrum & Interpretation

The molecular weight of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is 301.14 g/mol for the isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks with a 2 m/z unit separation.

| Predicted m/z | Assignment | Rationale |

| 301/303 | [M]⁺ or [M+H]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 183/185 | [Br-C₆H₄-C≡N]⁺ | Fragmentation involving cleavage of the oxadiazole ring. |

| 103 | [C₆H₅-C≡N]⁺ | Fragmentation yielding the benzonitrile cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes.[7] It is an excellent technique for identifying the presence of specific functional groups.[2]

A. Principle & Rationale

Different chemical bonds vibrate at characteristic frequencies. The IR spectrum provides a "fingerprint" of the functional groups present in a molecule. For 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C bonds of the phenyl rings, the C=N and C-O bonds of the oxadiazole ring, and the C-Br bond.

B. Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for routine analysis.

-

Number of Scans: 16-32 scans are usually adequate.

-

Caption: Infrared Spectroscopy Experimental Workflow.

C. Predicted Spectrum & Interpretation

Based on characteristic IR absorption frequencies for substituted oxadiazoles and aromatic compounds, the following peaks are expected.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 1610 - 1580 | C=N stretch of the oxadiazole ring |

| 1500 - 1400 | Aromatic C=C stretch |

| 1250 - 1100 | C-O-C stretch of the oxadiazole ring |

| 1100 - 1000 | C-Br stretch |

| 850 - 800 | Out-of-plane C-H bending (para-disubstituted ring) |

UV-Visible (UV-Vis) Spectroscopy: Mapping the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

A. Principle & Rationale

The extent of conjugation in a molecule influences its UV-Vis absorption spectrum. Molecules with extended conjugated systems absorb light at longer wavelengths. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole possesses a highly conjugated system, and we would expect to observe strong π → π* transitions.

B. Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the absorbance maximum is between 0.5 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Spectral Range: Scan from approximately 200 to 400 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Caption: UV-Vis Spectroscopy Experimental Workflow.

C. Predicted Spectrum & Interpretation

For conjugated systems like 3,5-diphenyl-1,2,4-oxadiazole derivatives, a bathochromic (red) shift of approximately 20-30 nm in the maximum absorption wavelength (λmax) is observed due to the extended conjugation.[3]

| Predicted λmax (nm) | Transition | Rationale |

| ~ 280 - 320 | π → π* | This strong absorption is characteristic of the extended conjugated system encompassing the two phenyl rings and the oxadiazole core. |

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, employing a combination of NMR (¹H and ¹³C), mass spectrometry, IR, and UV-Vis spectroscopy, provides a robust and self-validating framework for its structural confirmation and purity assessment. The predicted data presented in this guide, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable benchmark for researchers and drug development professionals working with this important class of molecules. The causality-driven approach to experimental design and data interpretation outlined herein ensures the scientific integrity and trustworthiness of the analytical results.

References

-

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Benchchem.

- Supporting Information for [source of 3-(4-bromophenyl)-5-phenylisoxazole data].

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.

-

Electrospray ionization. Wikipedia.

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- UV-Vis Absorption Spectroscopy - Theory.

-

An Introduction to Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM.

-

Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ResearchGate.

-

3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. PubMed.

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace.

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.

-

Structural elucidation by NMR(1HNMR). Slideshare.

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed.

-

NMR Spectroscopy. MSU Chemistry.

-

NMR Spectroscopy - An Easy Introduction. Chemistry Steps.

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.

-

Fundamentals of Fourier Transform Infrared Spectroscopy. Brian C. Smith.

-

Electrospray Ionization for Mass Spectrometry. LCGC International.

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The National Center for Biotechnology Information.

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.

-

1H NMR and 13C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate.

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.

-

Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.

-

UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube.

-

14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts.

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry.

-

Conjugation and ultraviolet bands of five-membered heterocycles. Journal of the Chemical Society B: Physical Organic.

-

(a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b). ResearchGate.

- Mass spectrometry of oxazoles.

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Crystal Structure Determination of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: From Synthesis to High-Resolution Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development and materials science.[1][2] This knowledge governs critical physicochemical properties such as solubility, stability, and bioavailability, which ultimately dictate a drug's efficacy and safety.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the experimental and computational workflow for determining the crystal structure of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry.[6][7] We will navigate the entire process, from the foundational step of growing high-quality single crystals to the final stages of structure refinement and validation, emphasizing the causality behind key experimental decisions.

The Foundational Stage: High-Quality Single Crystal Growth

The entire process of single-crystal X-ray diffraction (SCXRD) is predicated on a single, often formidable, prerequisite: obtaining a diffraction-quality crystal.[8][9][10] A suitable crystal must be of adequate size (typically >0.1 mm), possess a highly ordered internal structure, and be free from significant defects like cracks or twinning.[8][10] For a small organic molecule like 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, which can be synthesized via methods such as the cyclization of 4-bromobenzohydrazide with benzonitrile, the final purification step is crystallization.[6]

The Rationale of Solvent Selection

The choice of solvent is paramount. The ideal solvent is one in which the compound is moderately soluble.[11] High solubility often leads to rapid precipitation, yielding a microcrystalline powder unsuitable for SCXRD, while very low solubility can make growing a crystal of sufficient size impractically slow. A systematic approach involves screening a range of solvents with varying polarities. Given the structure of our target molecule, solvents like ethanol, acetone, ethyl acetate, or mixtures thereof are logical starting points.

Experimental Protocol: Crystallization by Slow Solvent Evaporation

Slow evaporation is a robust and widely used technique for growing high-quality crystals of organic compounds.[11] The gradual removal of the solvent allows molecules the time to self-assemble into a thermodynamically stable, well-ordered crystal lattice.

Methodology:

-

Solution Preparation: Prepare a nearly saturated solution of purified 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole in a suitable solvent (e.g., ethanol) at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small glass vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[11]

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to create a small opening. This allows the solvent to evaporate slowly and controllably over several days.

-

Isolation: Place the vial in a location free from vibrations and significant temperature fluctuations. Monitor the vial periodically without disturbing it. Once crystals of suitable size have formed, carefully decant the remaining solvent and gently isolate a well-formed crystal for analysis.

Diagram: Crystal Growth Workflow

Caption: Workflow for growing single crystals via slow evaporation.

Data Acquisition: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to an intense beam of monochromatic X-rays. The crystal's regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections.[8] The geometry and intensity of this pattern contain the information required to determine the atomic arrangement.

Instrumentation and Experimental Setup

Modern single-crystal X-ray diffractometers consist of three primary components: an X-ray source (typically with a molybdenum or copper anode), a goniometer to precisely orient the crystal, and a sensitive area detector (like a CCD or CMOS sensor) to record the diffraction pattern.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

Methodology:

-

Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop) with a cryoprotectant oil.

-

Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically at 100 K). This is a crucial step that minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage.

-

Centering and Screening: The crystal is centered in the X-ray beam using an automated alignment procedure. Initial diffraction images are taken to assess crystal quality and determine the unit cell parameters.

-

Data Collection Strategy: A data collection strategy is calculated by the instrument's software to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles (e.g., using ω-scans) while the detector records the resulting diffraction images.[14] A full dataset may consist of hundreds of individual images.[8]

-

Data Processing: After collection, the raw images are processed. This involves three key steps:

-

Indexing: Determining the unit cell parameters and crystal orientation from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each individual reflection across multiple images.

-

Scaling and Merging: Correcting for experimental variations and merging multiple measurements of symmetry-equivalent reflections to produce a final, unique set of reflection data (often in an .hkl file format).[14]

-

Structure Solution and Refinement: From Data to a 3D Model

The processed data file contains the intensities of thousands of reflections, but not their phases. This is the central "phase problem" of crystallography.[8][15]

Solving the Phase Problem with Direct Methods

For small molecules (<1000 non-hydrogen atoms), the phase problem can typically be solved computationally using ab initio or direct methods.[8] These methods use statistical relationships between the reflection intensities to derive initial phase estimates, allowing for the calculation of a preliminary electron density map. This map is often clear enough to build an initial molecular model.

The Iterative Process of Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process. This is almost universally performed using specialized software, with the SHELX suite of programs being the gold standard in small-molecule crystallography.[16] The refinement program, SHELXL, iteratively adjusts atomic parameters (coordinates, site occupancies, and displacement parameters) to improve the fit between the structure factors calculated from the model and those observed experimentally.[17][18]

Conceptual Refinement Workflow using SHELXL:

-

Input Files: The refinement requires two key files: an instruction file (.ins) containing the unit cell, symmetry, and initial atomic coordinates, and a reflection file (.hkl) containing the experimental data.

-

Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (spherical thermal motion).

-

Anisotropic Refinement: In subsequent cycles, atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids, which better represents their physical behavior.

-

Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map (which shows regions where the model and experimental data disagree) and are then refined using appropriate geometric constraints.

-

Convergence: The refinement is considered complete when the shifts in atomic parameters are negligible and the figures of merit, such as the R-factor (R1) and weighted R-factor (wR2), stabilize at low values.

Diagram: Data Processing and Structure Refinement Workflow

Caption: From raw diffraction images to a refined structural model.

Final Analysis, Validation, and Interpretation

With a refined model in hand, the final stage involves a thorough analysis and validation of the structure to ensure its chemical and crystallographic integrity.

Visualization and Geometric Analysis

The final crystal structure is typically visualized using software like Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC).[19][20][21] This allows for the generation of publication-quality images and detailed analysis of:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The forces that hold the molecules together in the crystal lattice. For 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, one would investigate potential C-H···N or C-H···O hydrogen bonds, π-π stacking interactions between the phenyl rings, and potentially Br···N or Br···O halogen bonds.

-

Crystal Packing: The overall arrangement of molecules in three-dimensional space, which can influence physical properties like density and melting point.

Crystallographic Data and Refinement Statistics

The results of a crystal structure determination are summarized in a standardized table. The following table presents an example of such data for a small organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrN₂O |

| Formula Weight ( g/mol ) | 301.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.678(2) |

| c (Å) | 21.456(8) |

| β (°) | 98.76(3) |

| Volume (ų) | 1218.9(8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated, g/cm³) | 1.642 |

| Reflections Collected / Unique | 8912 / 2130 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

| Goodness-of-fit on F² | 1.05 |

Note: The values in this table are representative and serve as an illustrative example.

Structure Validation

Before publication or deposition, the final structure must be rigorously validated. The checkCIF utility, developed by the International Union of Crystallography (IUCr) and incorporating algorithms from the program PLATON, is the industry standard.[22][23] This tool performs hundreds of geometric and crystallographic checks to identify potential issues, such as incorrect space group assignment, missed symmetry, or unusual bond lengths, providing a final layer of quality control.

Conclusion

The determination of the crystal structure of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a multi-step process that combines meticulous experimental technique with powerful computational analysis. Each stage, from the patient growth of a single crystal to the final validation of the atomic model, is critical for obtaining an accurate and reliable result. The resulting high-resolution three-dimensional structure provides invaluable insight into the molecule's conformation and its intermolecular interactions, information that is essential for rational drug design, polymorphism screening, and the development of new materials with tailored properties.[24][25][26]

References

- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014-02-17). Vertex AI Search.

- Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.

- Crystal Structure Visualiz

- XRD in Drug Discovery & Development. blue-scientific.com.

- X-ray Powder Diffraction in Drug Polymorph Analysis.

- Mercury (crystallography). Wikipedia.

- Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.

- PL

- Crystal structure refinement with SHELXL. PMC - NIH.

- Free Crystal Structure Visualiz

- THE PL

- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz

- (PDF) Crystal structure refinement with SHELXL.

- From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022-06-17). Malvern Panalytical.

- Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.

- Spek, A. L. Small molecules: the PLATON toolbox. (2021-10-15).

- Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.

- Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable.

- Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. (2025-08-07).

- X-ray crystallography. Wikipedia.

- How to: Unlock crystal structure secrets with Mercury. (2024-10-24). YouTube.

- Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- A Review on Crystallography and Its Role on Drug Design. (2024-11). Zien Journals Publishing.

- 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Benchchem.

- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022-08-12). PubMed Central.

- The Importance of Crystallization in Pharmaceutical Manufacturing. (2025-07-11). Zhanghua - Filter Dryer.

- Crystal structure: Significance and symbolism. (2026-01-06). Wisdom Library.

- Crystallography and it's Role in Molecular Structures. (2024). Oriental Journal of Chemistry.

- A beginner's guide to X-ray data processing. (2021-05-28). The Biochemist - Portland Press.

- Advanced crystallisation methods for small organic molecules. (2023-03-01). Chemical Society Reviews (RSC Publishing).

- X-ray Crystallography.

- Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.

- How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.

- How to grow crystals for X-ray crystallography. (2024-07-30). IUCr Journals.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).

Sources

- 1. Crystal structure: Significance and symbolism [wisdomlib.org]

- 2. orientjchem.org [orientjchem.org]

- 3. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 6. benchchem.com [benchchem.com]

- 7. ijper.org [ijper.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. How To [chem.rochester.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. geo.umass.edu [geo.umass.edu]

- 14. portlandpress.com [portlandpress.com]

- 15. fiveable.me [fiveable.me]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. PLATON [chem.gla.ac.uk]

- 23. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]

- 26. zienjournals.com [zienjournals.com]

An In-Depth Technical Guide on the Putative Mechanisms of Action of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisostere for ester and carboxamide functionalities.[1][2] This guide focuses on a specific derivative, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, a compound that stands at the intersection of several promising therapeutic avenues. While direct, comprehensive mechanistic studies on this exact molecule are nascent, a wealth of data from structurally related analogs allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This document synthesizes this information to provide a technical overview of its putative biological targets, associated signaling pathways, and the experimental methodologies required to definitively elucidate its function. The diverse biological activities reported for the broader oxadiazole class—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscore the therapeutic potential of this scaffold.[1][3][4][5]

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

The biological activity of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is likely multifaceted, with its mechanism being dependent on the specific cellular context and target. The presence of two distinct aryl groups—a phenyl ring and an electron-withdrawing bromophenyl ring—provides a framework for diverse molecular interactions.[6] Analysis of related compounds suggests several primary mechanisms.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented activity for the oxadiazole class is in oncology.[4][6] Derivatives have shown potent cytotoxicity against a range of cancer cell lines, and this activity is often attributed to the inhibition of critical enzymes that drive cancer progression.[6]

Putative Molecular Targets and Signaling:

-

Enzyme Inhibition: Analogs of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole have been implicated as inhibitors of several cancer-associated enzymes, including Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), topoisomerase II, and telomerase.[6][7] Inhibition of a receptor tyrosine kinase like EGFR, for example, would block downstream pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: A common endpoint for the anticancer activity of oxadiazole derivatives is the programmed cell death of cancer cells.[6] Recent studies on quinoline-oxadiazole hybrids demonstrated a significant increase in apoptotic cell populations in hepatocellular carcinoma cells following treatment.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in-vitro screening of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to evaluating the therapeutic potential of this specific molecule. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust screening cascade. Detailed, step-by-step methodologies for key assays are provided, alongside data presentation templates and visualizations to facilitate clear interpretation and decision-making.

Introduction and Rationale

The 1,2,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities, often improving pharmacokinetic properties.[5] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities.[1][5][6][7] The specific compound, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, features a bromophenyl group, which not only influences its electronic properties and reactivity but also serves as a versatile handle for further chemical modifications through cross-coupling reactions.[8]

Given the well-documented potential of this chemical class, a systematic preliminary in-vitro screening is warranted to elucidate the primary biological activities of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. This initial screen will focus on three key areas with high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities. Early-stage in-vitro toxicity testing is a critical component of the drug discovery process, helping to identify and eliminate compounds with unfavorable safety profiles, thereby saving significant time and resources.[9][10][11][12]

Experimental Design: A Multi-Tiered Screening Approach

A logical and efficient screening cascade is essential for the preliminary evaluation of a novel compound. The proposed workflow is designed to first identify primary cytotoxic or growth-inhibitory effects, followed by more specific assays to probe antimicrobial and anti-inflammatory potential.

Caption: High-level overview of the in-vitro screening cascade for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.

Primary Screening: Cytotoxicity Assessment

The initial step is to evaluate the general cytotoxicity of the compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic window. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14][15] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

Cell Line Selection Rationale

-

MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.

-

A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

-

HCT-116 (Colorectal Carcinoma): Represents a prevalent gastrointestinal cancer.

-

HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and establish a preliminary safety profile.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[13]

-

Dimethyl sulfoxide (DMSO).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

96-well flat-bottom plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[16][17] Incubate for 3-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that causes 50% inhibition of cell growth, should be calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | Doxorubicin (Positive Control) |

| MCF-7 | 8.5 | 0.9 |

| A549 | 12.3 | 1.2 |

| HCT-116 | 15.1 | 1.5 |

| HEK293 | > 100 | 5.8 |

Interpretation: An IC₅₀ value significantly lower in cancer cell lines compared to the normal cell line (HEK293) would suggest selective anticancer activity and warrant further investigation into the mechanism of action. Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity with low micromolar IC₅₀ values against various cancer cell lines.[1][3][18]

Secondary Screening: Antimicrobial Activity

Should the compound exhibit low cytotoxicity against the normal cell line, its potential as an antimicrobial agent can be explored. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Microbial Strain Selection

-

Gram-positive: Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections, and a frequent agent of hospital-acquired infections.

-

Gram-negative: Escherichia coli (ATCC 25922) - A versatile species that can cause a range of infections, including urinary tract infections and gastroenteritis.

-

Fungus: Candida albicans (ATCC 90028) - An opportunistic fungal pathogen that can cause both superficial and systemic infections.

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

96-well U-bottom plates.

-

Bacterial and fungal inoculums standardized to a 0.5 McFarland standard.

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (MHB or RPMI). The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20][21]

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control for the assay.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[20][21] and at 35°C for 24-48 hours for Candida albicans.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20]

Data Presentation

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Microorganism | 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | Ciprofloxacin | Fluconazole |

| S. aureus | 16 | 1 | N/A |

| E. coli | 64 | 0.5 | N/A |

| C. albicans | 32 | N/A | 2 |

Interpretation: Low MIC values indicate potent antimicrobial activity. The 1,3,4-oxadiazole scaffold, an isomer of the 1,2,4-oxadiazole, has been incorporated into compounds with demonstrated antimicrobial activity.[22][23][24][25]

Secondary Screening: Anti-inflammatory Activity

Given that inflammation is a key pathological process in many diseases, including cancer, evaluating the anti-inflammatory potential of the compound is a logical next step. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[26] A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit COX-2.

Assay Rationale

The COX-2 inhibitor screening assay measures the peroxidase activity of the enzyme. The assay is based on the fluorometric detection of a product generated by the reaction of the COX enzyme with arachidonic acid.[26][27] A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

-

Human recombinant COX-2 enzyme.

-

COX Assay Buffer.

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Fluorometric probe (e.g., Amplex Red).

-

Celecoxib (a known selective COX-2 inhibitor, for use as a positive control).

-

96-well black, flat-bottom plate.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.[26][27][28] This typically involves diluting the enzyme, preparing the substrate solution, and creating a reaction mix.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control: Assay Buffer, COX-2 enzyme.

-

Inhibitor Control: Assay Buffer, COX-2 enzyme, Celecoxib.

-

Test Compound: Assay Buffer, COX-2 enzyme, and various concentrations of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[26][27]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value.

Caption: Mechanism of the fluorometric COX-2 inhibitor screening assay.

Data Presentation

Table 3: Hypothetical COX-2 Inhibition Data

| Compound | IC₅₀ (µM) |

| 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | 5.2 |

| Celecoxib (Positive Control) | 0.8 |

Interpretation: A low micromolar IC₅₀ value suggests that the compound is a potent inhibitor of COX-2. This finding would be significant, as selective COX-2 inhibitors are valuable anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the . The tiered workflow, beginning with broad cytotoxicity screening and progressing to more specific antimicrobial and anti-inflammatory assays, allows for an efficient allocation of resources and a logical progression of the investigation. The detailed protocols and data interpretation frameworks provided herein are designed to ensure scientific integrity and generate reliable, decision-driving data.

Positive results in any of these primary screens would justify progression to more advanced studies, such as:

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In-vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicity profile in animal models.

By following this comprehensive guide, researchers can effectively unlock the therapeutic potential of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and contribute to the development of novel therapeutic agents.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

In Vitro Toxicology Assays. TME Scientific. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Pub Health. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

-

Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. ResearchGate. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

-

1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online. [Link]

-

Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. [Link]

-

Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Longdom Publishing. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. ProQuest. [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. news-medical.net [news-medical.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. clyte.tech [clyte.tech]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. assaygenie.com [assaygenie.com]

- 28. bpsbioscience.com [bpsbioscience.com]

The Ascendant Role of Brominated Phenyl Oxadiazoles in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Foreword: The Strategic Imperative of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic compounds stand as a cornerstone of innovation, providing the structural motifs for a vast array of therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring system has garnered significant attention due to its remarkable chemical stability and diverse pharmacological profile.[2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisosteric equivalent of ester and amide functionalities, often enhancing a molecule's metabolic stability and receptor binding affinity.[3][4] The strategic incorporation of a bromine atom onto a phenyl substituent of the oxadiazole core further modulates the compound's physicochemical properties, such as lipophilicity and electronic character, which can profoundly influence its biological activity.[5] This guide provides an in-depth exploration of the discovery and synthesis of novel brominated phenyl oxadiazole compounds, offering a technical resource for researchers, scientists, and drug development professionals.

The Rationale for Bromination: Enhancing Therapeutic Potential

The introduction of a bromine atom into a pharmacologically active molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic index. Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, its lipophilic nature can improve membrane permeability, a critical factor for oral bioavailability. The position of the bromine atom on the phenyl ring is a crucial determinant of its biological effect, allowing for fine-tuning of the molecule's activity.[6] Structure-activity relationship (SAR) studies are therefore paramount in elucidating the optimal substitution pattern for a desired therapeutic outcome.[7][8]

Synthetic Pathways to Brominated Phenyl Oxadiazoles: A Methodological Overview

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including those with brominated phenyl moieties, typically proceeds through the cyclization of an intermediate derived from a carboxylic acid hydrazide. Several reliable methods have been established, with the choice of synthetic route often depending on the desired substitution pattern and the tolerance of functional groups.

The Cornerstone of Synthesis: Preparation of Acid Hydrazides

The journey to a brominated phenyl oxadiazole begins with the synthesis of the corresponding acid hydrazide. This is most commonly achieved by reacting a brominated benzoic acid ester with hydrazine hydrate in an alcoholic solvent. This straightforward and high-yielding reaction provides the key building block for subsequent cyclization.

Pathway A: Oxidative Cyclization of Acylhydrazones

A prevalent and efficient method for constructing the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. This approach involves two key steps:

-

Formation of the Acylhydrazone: The acid hydrazide is condensed with an aromatic aldehyde (which may also be brominated) in the presence of a catalytic amount of acid to form the corresponding acylhydrazone (a Schiff base).

-